molecular formula C15H12O3 B14329829 2-Ethoxyxanthen-9-one

2-Ethoxyxanthen-9-one

Cat. No.: B14329829
M. Wt: 240.25 g/mol
InChI Key: HWHLGVNXPKATCT-UHFFFAOYSA-N
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Description

2-Ethoxyxanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyxanthen-9-one typically involves the reaction of xanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with an ethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products:

Scientific Research Applications

2-Ethoxyxanthen-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antioxidant and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and neuroprotective activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxyxanthen-9-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and modulating oxidative stress pathways. The compound also inhibits specific enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

    Xanthone: The parent compound with a similar structure but without the ethoxy group.

    2-Methoxyxanthen-9-one: A derivative with a methoxy group instead of an ethoxy group.

    9-Hydroxyxanthone: A hydroxylated derivative with different biological activities.

Uniqueness: 2-Ethoxyxanthen-9-one stands out due to its unique ethoxy group, which enhances its solubility and reactivity. This modification allows for a broader range of applications and improved biological activities compared to its analogs.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-ethoxyxanthen-9-one

InChI

InChI=1S/C15H12O3/c1-2-17-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)18-14/h3-9H,2H2,1H3

InChI Key

HWHLGVNXPKATCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O

Origin of Product

United States

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